2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid
Description
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloro-5-(2-methoxyethoxy)anilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO6S/c1-25-7-8-26-16-10-15(13(18)9-14(16)19)20(11-17(21)22)27(23,24)12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYKBVCJIMILRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid, also known by its CAS number 338967-51-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula : C17H17Cl2NO6S
- Molar Mass : 434.29 g/mol
- Density : 1.469 g/cm³ (predicted)
- pKa : 2.67 (predicted)
- Boiling Point : 627.7 °C (predicted)
These properties indicate a relatively stable compound with potential solubility in various solvents due to the presence of polar groups.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that similar compounds exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase enzymes and reducing prostaglandin synthesis, which are critical in pain and inflammatory pathways.
Anti-inflammatory Effects
Studies have shown that derivatives of sulfonamide compounds can significantly inhibit the release of inflammatory mediators. For instance, in vitro assays demonstrated that this compound inhibits the activation of mast cells and neutrophils, leading to decreased production of pro-inflammatory cytokines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains have shown moderate to good efficacy, suggesting potential as an antimicrobial agent . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Recent studies have explored the anticancer potential of related compounds. While specific data on this compound remains limited, analogs have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest . Further research is needed to elucidate these effects specifically for this compound.
Study 1: Anti-inflammatory Activity
In a controlled study examining the anti-inflammatory effects of sulfonamide derivatives, this compound was tested on animal models with induced inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups .
Study 2: Antimicrobial Efficacy
A series of tests were conducted on this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 50 µg/mL to 200 µg/mL, highlighting its potential as an antimicrobial agent .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H17Cl2NO6S |
| Molar Mass | 434.29 g/mol |
| Density | 1.469 g/cm³ (predicted) |
| pKa | 2.67 (predicted) |
| Boiling Point | 627.7 °C (predicted) |
| Anti-inflammatory IC50 | <50 µM |
| Antimicrobial Minimum Inhibitory Concentration (MIC) | 50 - 200 µg/mL |
Scientific Research Applications
Biological Activities
- Anti-inflammatory Effects: Sulfonamide derivatives, including 2-[2,4-Dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]acetic acid, can inhibit the release of inflammatory mediators. In vitro assays have demonstrated that these compounds inhibit the activation of mast cells and neutrophils, leading to a decrease in the production of pro-inflammatory cytokines. Studies on animal models with induced inflammation have shown a significant reduction in edema and inflammatory markers. The anti-inflammatory IC50 is less than 50 µM.
- Antimicrobial Activity: In vitro tests against various bacterial strains have shown moderate to good antimicrobial efficacy for this compound, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. It inhibits bacterial growth effectively at concentrations ranging from 50 µg/mL to 200 µg/mL.
- Anticancer Potential: Analogs of this compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide/Sulfone Groups
- This derivative is also discontinued, suggesting challenges in synthesis or stability . Applications: Not explicitly stated, but sulfonamide derivatives are often explored as enzyme inhibitors or antimicrobial agents .
- 2-[4-(Carboxymethyl)-5-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]anilino]-3,6-dioxo-cyclohexa-1,4-dien-1-yl]acetic Acid Structure: Contains a quinoid/hydroquinoid system and a pyrimidine-linked sulfonamide. Key Differences: The extended conjugated system may enhance redox activity, relevant for laccase-catalyzed antibiotic derivatization . Applications: Potential use in biocatalytic transformations of antibiotics .
Analogues with Methoxyethoxy Side Chains
- 2-(2-Methoxyethoxy)acetic Acid (MEAA) Molecular Formula: C₅H₁₀O₄ Key Differences: Simpler structure lacking sulfonamide and chlorine substituents. Applications: Used as a urinary metabolite biomarker for ethylene glycol ether exposure and in dental monomer synthesis (e.g., methacrylate-based polymers) . Analytical Relevance: MEAA quantification in urine requires derivatization (e.g., GC-MS), whereas the target compound’s complexity likely necessitates LC-MS/MS .
- 2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid Molecular Formula: C₇H₁₄O₅ Key Differences: Additional ethoxy spacer increases hydrophilicity and ligand flexibility. Applications: Stabilizes copper nanoparticles in biocompatible systems and modifies surfactants for enhanced oil recovery .
Thiadiazole and Thiazolidinone Derivatives
- (E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids Structure: Thiadiazole core with disulfide and arylideneamino groups. Key Differences: The disulfide bond introduces redox sensitivity, unlike the stable sulfonyl group in the target compound. Synthesis: Prepared via thiol-disulfide exchange, contrasting with the target’s sulfonylation pathway .
- (5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl)acetic Acid Molecular Formula: C₁₂H₁₂N₂O₄S Key Differences: Thiazolidinone ring with a 4-methylanilino substituent. Applications: Explored in drug discovery for antidiabetic or antimicrobial activity .
Comparative Data Table
Key Research Findings and Challenges
- Synthetic Complexity : The target compound’s multi-step synthesis (e.g., sulfonylation, etherification) contrasts with simpler analogues like MEAA, which are commercially accessible .
- Stability and Bioactivity : Sulfonamide/sulfone derivatives exhibit varied stability; the dichloro and methoxyethoxy groups may enhance lipophilicity, impacting membrane permeability .
- Analytical Limitations : Quantification of structurally complex analogues often requires advanced techniques (e.g., LC-MS/MS), whereas MEAA is analyzed via GC-MS after derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
